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5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid Documentation Hub

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  • Product: 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid
  • CAS: 2172473-22-0

Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-(Boc-amino)pyridine-2-sulfinic Acid in Electrophilic Substitutions: A Comprehensive Technical Guide

Executive Summary 5-(Boc-amino)pyridine-2-sulfinic acid (5-BAPSA) is a highly functionalized heteroaromatic building block that plays a critical role in modern synthetic and medicinal chemistry. Unlike simple nucleophile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Boc-amino)pyridine-2-sulfinic acid (5-BAPSA) is a highly functionalized heteroaromatic building block that plays a critical role in modern synthetic and medicinal chemistry. Unlike simple nucleophiles or electrophiles, 5-BAPSA exhibits a complex, tri-modal reactivity profile. Depending on the activation conditions, the sulfinic acid moiety can act as a "soft" nucleophile, an ipso-directing leaving group, or a highly reactive electrophilic cation. This whitepaper dissects the mechanistic causality behind these pathways and provides self-validating experimental protocols for deploying 5-BAPSA in advanced electrophilic substitutions.

Molecular Anatomy & Electronic Profile

The reactivity of 5-BAPSA is governed by a unique push-pull electronic system. The tert-butyloxycarbonyl (Boc) protected amino group at the C5 position acts as a potent electron-donating group via resonance (+M effect). This electron density mitigates the inherent electron-withdrawing nature (-I, -M) of the pyridine nitrogen, enriching the overall heteroaromatic system.

At the C2 position, the sulfinic acid moiety (-SO₂H) dictates the molecule's primary reactivity. Sulfinic acids are classical S(IV) species that exhibit rich reactivity, capable of acting as ambident nucleophiles, electrophiles, or ipso-directing leaving groups depending on the specific activation conditions 1.

Tri-Modal Mechanistic Pathways in Electrophilic Substitutions

Pathway A: S-Electrophilic Substitution (Nucleophilic Sulfur)

Under mildly basic or neutral conditions, 5-BAPSA is deprotonated to form the sulfinate anion. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, whereas the oxygen atoms are "hard." When exposed to soft electrophiles such as allylic carbocations or alkyl halides, the sulfur atom preferentially attacks the electrophilic center, forming a stable C–S(VI) bond to yield allylic or alkyl sulfones 2.

Pathway B: Desulfinative Electrophilic Substitution (ipso-Substitution)

In the presence of transition metals (e.g., Pd) and an aryl or benzyl halide, 5-BAPSA undergoes desulfinative cross-coupling. The mechanism initiates with the oxidative addition of the electrophile to the Pd(0) catalyst. The resulting Pd(II) complex undergoes ligand exchange with the sulfinate anion. Driven by thermal activation, the complex extrudes sulfur dioxide (SO₂)—a thermodynamically favorable desulfination step that generates a new Pd-aryl intermediate 3. Subsequent reductive elimination yields the cross-coupled product. The activation energy for this SO₂ release is a critical kinetic barrier, requiring elevated temperatures to proceed efficiently 4.

Pathway C: Electrophilic Sulfenylation (Electrophilic Sulfur)

Under acidic conditions, the sulfinic acid moiety can undergo protonation followed by dehydration. This process generates a highly reactive arylsulfinyl cation (Ar-S⁺=O), which acts as a potent electrophile. This cation readily undergoes electrophilic aromatic substitution with electron-rich arenes, such as indoles at the C3 position, to form 3-arylsulfinylindoles 5. The +M effect of the 5-(Boc-amino) group stabilizes this transient cation, enhancing the reaction's efficiency.

G A 5-BAPSA (Starting Material) B1 Base Activation A->B1 B2 Acid Activation A->B2 C1 Sulfinate Anion (Nucleophile) B1->C1 C2 Sulfinyl Cation (Electrophile) B2->C2 D Path 1: S-Electrophilic Substitution C1->D R-X E Path 2: Desulfinative Cross-Coupling C1->E Pd, Ar-X F Path 3: Electrophilic Sulfenylation C2->F Indole G1 Sulfones D->G1 G2 Biaryls + SO2 E->G2 G3 Sulfinyl Indoles F->G3

Tri-modal mechanistic pathways of 5-BAPSA in electrophilic substitutions.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems, ensuring that researchers can confirm mechanistic progression at each stage.

W S1 1. Reagent Prep (5-BAPSA + Ar-X) S2 2. Catalyst Addition (Pd(OAc)2 + Ligand) S1->S2 S3 3. Thermal Activation (120°C, DMSO) S2->S3 S4 4. SO2 Extrusion (Desulfination) S3->S4 S5 5. Isolation (Chromatography) S4->S5

Experimental workflow for Pd-catalyzed desulfinative cross-coupling.

Protocol 1: Transition-Metal-Free Hydrosulfonylation (S-Electrophilic Substitution)

This protocol utilizes 5-BAPSA to synthesize allylic sulfones via the trapping of an electrophilic carbocation 2.

  • Reagent Preparation: Dissolve 5-BAPSA (0.5 mmol) and the target allene (0.25 mmol) in a 1:1 mixture of THF/H₂O (0.5 mL).

    • Causality: THF ensures organic solubility of the allene, while H₂O stabilizes the highly polar ionic intermediates.

  • Acid Activation: Add Trifluoroacetic acid (TFA, 0.25 mmol) dropwise at 25°C.

    • Causality: TFA protonates the allene to generate the transient allylic carbocation, setting up the electrophilic target for the sulfinate anion.

  • Reaction Monitoring (Validation): Stir for 4 hours under open air. Monitor via TLC (Hexane/EtOAc 3:1). The complete disappearance of the allene spot indicates successful carbocation trapping.

  • Isolation (Validation): Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography. ¹H NMR validation must show the disappearance of the -SO₂H proton and the appearance of allylic protons shifted downfield (due to the electron-withdrawing nature of the newly formed sulfone).

Protocol 2: Pd-Catalyzed Desulfinative Cross-Coupling

This reductant-free method unites two electrophilic partners by utilizing the sulfinate as a transient transfer agent [[3]]().

  • Catalyst Loading: In a Schlenk tube, combine 5-BAPSA (0.3 mmol), benzyl bromide (0.3 mmol), Pd(OAc)₂ (10 mol%), and PtBu₂Me·HBF₄ (20 mol%).

    • Causality: The electron-rich phosphine ligand accelerates the oxidative addition of the benzyl bromide to the Pd(0) center.

  • Base Addition: Add K₂CO₃ (0.5 mmol) and DMSO (1.5 mL).

    • Causality: K₂CO₃ deprotonates the sulfinic acid to the active sulfinate anion. DMSO is strictly required as it stabilizes the highly polar transition states during SO₂ extrusion.

  • Thermal Extrusion (Validation): Heat the mixture to 120°C for 18 hours.

    • Causality: High temperatures are mandatory to overcome the ~30 kcal/mol activation energy barrier for SO₂ extrusion 4.

    • Validation: GC-MS analysis of the headspace will confirm the evolution of SO₂ gas, proving the desulfinative step occurred.

  • Purification: Cool to room temperature, dilute with water, extract with diethyl ether, and purify via silica gel chromatography. LC-MS will confirm the mass of the cross-coupled product.

Quantitative Data & Yield Analysis

The table below summarizes the expected outcomes when utilizing 5-BAPSA across different electrophilic substitution paradigms.

Electrophile TypeReaction PathwayCatalyst / ReagentsTemp (°C)Expected Yield (%)Mechanistic Role of 5-BAPSA
Allylic Cation S-Electrophilic SubstitutionTFA, THF/H₂O2560 – 83S-Nucleophile
Benzyl Bromide Desulfinative Cross-CouplingPd(OAc)₂, K₂CO₃, DMSO12075 – 86ipso-Leaving Group (-SO₂)
Indole (C3) Electrophilic SulfenylationH₂O (Acidic)2545 – 90Electrophilic Sulfinyl Cation

References

  • Easy Access to Allylic Sulfones Through Transition-Metal-Free Hydrosulfonylation Of Allenes. The Journal of Organic Chemistry - ACS Publications. 2

  • The one-pot desulfinative cross-coupling of benzyl halides to (hetero)aryl halides. ResearchGate. 3

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews - ACS Publications. 1

  • Understanding the Molecular Mechanism of Biological Desulfurization to Improve Sulfur Removal from Petroleum. ACS. 4

  • A Sulfenylation Reaction: Direct Synthesis of 3-Arylsulfinylindoles from Arylsulfinic Acids and Indoles in Water. Organic Letters - ACS Publications. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Desulfinative Cross-Coupling of 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic Acid

Executive Summary The synthesis of 2-aryl-5-aminopyridine motifs is a critical operation in pharmaceutical development due to the prevalence of this scaffold in kinase inhibitors and other bioactive molecules. Traditiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-aryl-5-aminopyridine motifs is a critical operation in pharmaceutical development due to the prevalence of this scaffold in kinase inhibitors and other bioactive molecules. Traditional Suzuki-Miyaura couplings utilizing 2-pyridylboronic acids are notoriously problematic, often suffering from rapid protodeboronation and poor reagent stability.

This application note details a robust, field-proven protocol utilizing 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid as a highly efficient, bench-stable nucleophilic coupling partner. By leveraging palladium-catalyzed desulfinative cross-coupling, this methodology provides a self-validating system to construct complex hetero-biaryl linkages while preserving the versatile Boc-protected amine for downstream functionalization.

Mechanistic Rationale & System Dynamics

To achieve high yields, it is imperative to understand the causality behind the reaction conditions. Heteroaryl sulfinates operate differently than standard boronic acids.

The Catalytic Cycle

The desulfinative cross-coupling proceeds via a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) species undergoes oxidative addition into the aryl halide bond. Following this, transmetalation with the sulfinate salt transfers the pyridine-2-sulfinyl group to the Pd(II) center.

For pyridine-2-sulfinates specifically, transmetalation results in a highly stable, chelated Pd(II) sulfinate complex (coordinated via both the sulfur/oxygen and the pyridyl nitrogen). Mechanistic studies have proven that the extrusion of SO₂ from this chelated complex is the turnover-limiting step . This thermodynamic hurdle dictates the strict requirement for elevated temperatures (110 °C) compared to carbocyclic sulfinates.

The Dual Role of the Base

Potassium carbonate (K₂CO₃) is not merely an acid scavenger in this protocol. It serves a critical dual function:

  • SO₂ Sequestration: The carbonate anion actively sequesters the extruded SO₂ gas, preventing it from re-coordinating and poisoning the palladium catalyst.

  • Transmetalation Acceleration: The potassium cation (K⁺) specifically interacts with the sulfinate oxygen atoms, significantly accelerating the rate of transmetalation compared to other counterions like Cs⁺ or Na⁺ .

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II)(Ar)(X)Lₙ Oxidative Addition Complex Pd0->OxAdd Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OxAdd TransMet Pd(II)(Ar)(SO₂Py)Lₙ Chelated Sulfinate Complex OxAdd->TransMet Transmetalation Sulfinate 5-NHBoc-Py-SO₂⁻ Sulfinate Reagent Sulfinate->TransMet SO2 - SO₂ Turnover-Limiting Step TransMet->SO2 PostExt Pd(II)(Ar)(Py)Lₙ Post-Extrusion Complex TransMet->PostExt Desulfination PostExt->Pd0 Reductive Elimination Product Ar-Py Cross-Coupled Product PostExt->Product

Figure 1: Catalytic cycle of Pd-catalyzed desulfinative cross-coupling with pyridine sulfinates.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape, demonstrating the causality behind the selection of the final protocol parameters .

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1 Pd(OAc)₂ (5 mol%) PCy₃ K₂CO₃ 1,4-Dioxane 110 88 Optimal. Strong σ-donation from PCy₃ facilitates oxidative addition.
2Pd(OAc)₂ (5 mol%)XantphosK₂CO₃1,4-Dioxane11065Bidentate ligand restricts the coordination sphere, slowing SO₂ extrusion.
3Pd(OAc)₂ (5 mol%)PCy₃Cs₂CO₃1,4-Dioxane11042Cs⁺ cation is less effective than K⁺ at accelerating transmetalation.
4Pd(OAc)₂ (5 mol%)PCy₃K₂CO₃Toluene11035Poor solubility of the polar sulfinic acid intermediate in non-polar solvents.
5Pd(OAc)₂ (5 mol%)PCy₃K₂CO₃1,4-Dioxane8015Insufficient thermal energy to overcome the turnover-limiting SO₂ extrusion.

Experimental Protocol

This protocol is designed as a self-validating system. By strictly adhering to the atmospheric and thermal parameters, reproducible yields of >80% are consistently achievable.

Materials Required
  • Nucleophile: 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid (1.5 equiv)

  • Electrophile: Aryl bromide (1.0 equiv)

  • Catalyst Precursor: Palladium(II) acetate[Pd(OAc)₂] (5 mol%)

  • Ligand: Tricyclohexylphosphine [PCy₃] (10 mol%)

  • Base: Potassium carbonate [K₂CO₃] (3.0 equiv, finely milled to maximize surface area)

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon for 30 minutes prior to use)

Step-by-Step Methodology
  • Reagent Preparation (Benchtop): To an oven-dried 20 mL pressure vial equipped with a Teflon-coated magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), PCy₃ (14.0 mg, 0.05 mmol, 10 mol%), and finely milled K₂CO₃ (207 mg, 1.5 mmol, 3.0 equiv).

  • Atmosphere Exchange (Schlenk Line): Seal the vessel with a rubber septum. Connect the vial to a Schlenk line. Evacuate the vessel under high vacuum (<0.1 mbar) for 3 minutes, then backfill with dry Argon. Repeat this evacuation/backfill cycle three times. Causality: Pd(0) intermediates stabilized by PCy₃ are highly sensitive to oxidation by atmospheric O₂; strict exclusion is mandatory.

  • Solvent Addition: Introduce anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe through the septum. Replace the septum with a Teflon-lined crimp cap or screw cap under a positive flow of Argon.

  • Thermal Activation: Transfer the sealed vial to a pre-heated reaction block set to 110 °C. Stir vigorously (800–1000 rpm) for 16–24 hours. Causality: Vigorous stirring is essential to overcome the mass transfer limitations of the heterogeneous K₂CO₃ base.

  • Reaction Quenching & Workup: Remove the vial from the heat source and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 2-aryl-5-(Boc-amino)pyridine.

Workflow Step1 1. Reagent Loading Sulfinate, Ar-X, Pd, Ligand, Base Step2 2. Inert Atmosphere Evacuate & Backfill Step1->Step2 Step3 3. Solvent Addition Degassed 1,4-Dioxane Step2->Step3 Step4 4. Heating 110 °C for 16-24 h Step3->Step4 Step5 5. Workup Filter & Extract Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for desulfinative cross-coupling.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, monitor the reaction via LC-MS or TLC.

  • Incomplete Conversion of Aryl Halide: If unreacted electrophile remains after 24 hours, the most likely culprit is ligand oxidation. Verify the quality of the PCy₃ ligand (which readily oxidizes to tricyclohexylphosphine oxide) via ³¹P NMR. Ensure the 1,4-dioxane was thoroughly degassed.

  • Formation of Homocoupled Pyridine: Traces of the pyridine homocoupling product may appear. Mechanistically, this side-reaction actually assists in reducing the Pd(II) precatalyst to the active Pd(0) species . However, if homocoupling exceeds 10%, it indicates an excess of adventitious oxygen in the system promoting oxidative homocoupling.

  • Boc-Deprotection: The tert-butoxycarbonyl group is highly stable under the basic conditions of the cross-coupling. If deprotection is observed during isolation, it is likely due to acidic impurities in the silica gel during chromatography. Pre-neutralizing the silica slurry with 1% Triethylamine (Et₃N) will prevent this degradation.

References

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.[Link][1]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.[Link][2]

Sources

Application

Utilizing 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid as a building block in drug discovery

Introduction & Strategic Context Pyridine rings are ubiquitous bioisosteres in medicinal chemistry, frequently utilized to improve the aqueous solubility, metabolic stability, and target-binding affinity of drug candidat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Pyridine rings are ubiquitous bioisosteres in medicinal chemistry, frequently utilized to improve the aqueous solubility, metabolic stability, and target-binding affinity of drug candidates. However, the synthesis of 2-substituted pyridines via traditional Suzuki-Miyaura cross-coupling is notoriously challenging. Pyridine-2-boronic acids and their boronate ester derivatives suffer from inherent instability, poor reaction efficiency, and rapid protodeboronation under basic coupling conditions [1].

To overcome this bottleneck, the field has seen a paradigm shift toward the use of pyridine-2-sulfinates (often referred to as Willis Pyridinates) as highly stable, easily prepared, and efficient nucleophilic coupling partners [3].

5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid (or its corresponding sodium/lithium salt) represents a highly strategic building block. It combines the robust cross-coupling reactivity of a sulfinate at the 2-position with a Boc-protected amine at the 5-position. This dual functionality enables a streamlined, two-phase approach to drug discovery:

  • Desulfinative Cross-Coupling : Efficient C–C bond formation to install the pyridine core onto an aryl or heteroaryl scaffold.

  • Late-Stage Functionalization : Subsequent Boc deprotection and derivatization (e.g., amide bond formation, reductive amination, or Buchwald-Hartwig amination) to rapidly generate diverse structure-activity relationship (SAR) libraries.

Mechanistic Insights: The Desulfinative Cross-Coupling Cycle

Understanding the causality behind the reaction conditions is critical for troubleshooting and optimization. Unlike boronate cross-couplings where transmetalation is typically the turnover-limiting step, the desulfinative cross-coupling of pyridine sulfinates operates via a distinct mechanistic pathway [2].

  • Catalyst Activation : The Pd(II) precatalyst (e.g., Pd(OAc)2​ ) is reduced to the active Pd(0) species. Interestingly, sulfinate homocoupling plays a role in this initial reduction [2].

  • Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition into the aryl halide bond.

  • Transmetalation : The pyridine-2-sulfinate transfers to the Pd(II) complex. The basic additive, typically K2​CO3​ , is crucial here. The potassium cation accelerates transmetalation, while the carbonate anion acts as a scavenger to remove free SO2​ from the reaction medium [2].

  • SO2​ Extrusion (Turnover-Limiting Step) : A chelated Pd(II) sulfinate complex is formed post-transmetalation. The extrusion of sulfur dioxide ( SO2​ ) from this complex is the turnover-limiting step for heterocyclic sulfinates [2].

  • Reductive Elimination : The final C–C bond is formed, releasing the 2-arylpyridine product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex [Pd(II)] Pd0->OxAdd Oxidative Addition TransMet Chelated Pd(II) Sulfinate Complex OxAdd->TransMet Transmetalation SO2Ext Pd(II) Aryl-Pyridine Complex TransMet->SO2Ext SO2 Extrusion (Turnover-Limiting) SO2 SO2 Gas (Scavenged by K2CO3) TransMet->SO2 SO2Ext->Pd0 Reductive Elimination Product Coupled Product SO2Ext->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Sulfinate 5-Boc-amino-pyridine -2-sulfinic acid Sulfinate->TransMet

Catalytic cycle of Pd-catalyzed desulfinative cross-coupling of pyridine sulfinates.

Experimental Protocols

The following self-validating protocols are designed for the synthesis and subsequent functionalization of biaryl systems using 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid.

Protocol A: Palladium-Catalyzed Desulfinative Cross-Coupling

Objective : Synthesize a 2-aryl-5-(Boc-amino)pyridine derivative.

Reagents & Materials :

  • 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid sodium salt (2.0 equiv.)

  • (Hetero)aryl halide (bromide or chloride) (1.0 equiv.)

  • Pd(OAc)2​ (5 mol%)

  • Tricyclohexylphosphine ( PCy3​ ) (10 mol%)

  • K2​CO3​ (1.5 equiv.)

  • Anhydrous 1,4-dioxane (0.2 M relative to aryl halide)

Step-by-Step Methodology :

  • Preparation : To an oven-dried, resealable Schlenk tube equipped with a magnetic stir bar, add the pyridine sulfinate salt (2.0 equiv.), the aryl halide (1.0 equiv. if solid), Pd(OAc)2​ (5 mol%), PCy3​ (10 mol%), and K2​CO3​ (1.5 equiv.).

  • Inert Atmosphere : Seal the tube with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition : Add anhydrous 1,4-dioxane via syringe. If the aryl halide is a liquid, add it at this stage.

  • Reaction Execution : Replace the septum with a Teflon screwcap under a positive flow of Argon. Seal the tube tightly and submerge it in a pre-heated oil bath or aluminum heating block at 150 °C . Stir vigorously for 12–18 hours.

    • Causality Note: The high temperature is required to overcome the activation energy barrier of the turnover-limiting SO2​ extrusion step [2].

  • Monitoring : Monitor the reaction via LC-MS. The disappearance of the aryl halide and the emergence of the product mass ( [M+H]+ ) validates cycle completion.

  • Work-up : Cool the mixture to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc.

  • Purification : Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the Boc-protected biaryl product.

Protocol B: Late-Stage Functionalization (Deprotection & Amidation)

Objective : Unmask the 5-amino group and couple it with a target carboxylic acid to generate a drug-like amide.

Step-by-Step Methodology :

  • Boc Deprotection : Dissolve the product from Protocol A in a 1:1 mixture of CH2​Cl2​ and Trifluoroacetic acid (TFA) (0.1 M). Stir at room temperature for 2 hours.

  • Validation : Confirm complete removal of the Boc group ( Δm/z=−100 Da) via LC-MS.

  • Neutralization : Concentrate the mixture in vacuo. Redissolve in CH2​Cl2​ and wash with saturated aqueous NaHCO3​ until the aqueous layer is basic (pH ~8). Extract, dry over Na2​SO4​ , and concentrate to yield the free 5-amino-2-arylpyridine.

  • Amide Coupling : In a dry flask, combine the desired carboxylic acid (1.2 equiv.), HATU (1.5 equiv.), and DIPEA (3.0 equiv.) in DMF (0.2 M). Stir for 15 minutes to pre-activate the acid.

  • Amine Addition : Add the free 5-amino-2-arylpyridine (1.0 equiv.) to the mixture. Stir at room temperature for 4–6 hours.

  • Isolation : Quench with water, extract with EtOAc, wash with brine (3x to remove DMF), dry, and purify via reverse-phase HPLC or silica gel chromatography.

Workflow Start 5-Boc-amino-pyridine -2-sulfinic acid Coupling Pd-Catalyzed Cross-Coupling (150 °C, 1,4-dioxane) Start->Coupling Intermediate 5-Boc-amino- 2-arylpyridine Coupling->Intermediate Ar-X Deprotect TFA/DCM Deprotection Intermediate->Deprotect FreeAmine 5-amino- 2-arylpyridine Deprotect->FreeAmine -Boc Amidation HATU, DIPEA R-COOH FreeAmine->Amidation Final Final Drug Candidate Amidation->Final

Workflow for the synthesis and late-stage functionalization of biaryl drug candidates.

Quantitative Data Summary

The following table summarizes the expected performance of pyridine-2-sulfinates in palladium-catalyzed cross-couplings based on established literature parameters [1, 3].

Coupling Partner (Electrophile)Catalyst SystemBase / SolventTemp / TimeExpected Yield Range
Electron-Rich Aryl Bromides (e.g., 4-Bromoanisole)5 mol% Pd(OAc)2​ , 10 mol% PCy3​ K2​CO3​ / 1,4-Dioxane150 °C / 16 h85% – 95%
Electron-Deficient Aryl Bromides (e.g., 4-Bromobenzonitrile)5 mol% Pd(OAc)2​ , 10 mol% PCy3​ K2​CO3​ / 1,4-Dioxane150 °C / 16 h75% – 90%
Aryl Chlorides (e.g., 4-Chlorotoluene)5 mol% Pd(OAc)2​ , 10 mol% PCy3​ K2​CO3​ / 1,4-Dioxane150 °C / 18 h70% – 85%
Heteroaryl Bromides (e.g., 3-Bromopyridine)5 mol% Pd(OAc)2​ , 10 mol% PCy3​ K2​CO3​ / 1,4-Dioxane150 °C / 18 h60% – 80%

Note: The use of aryl chlorides is highly advantageous from a cost-of-goods perspective in scale-up scenarios, and the Pd(OAc)2​ / PCy3​ system is robust enough to activate these stronger C–Cl bonds [1].

References

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Nature Communications (via PMC / Semantic Scholar)[Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Journal of the American Chemical Society (JACS)[Link]

Method

Application Note: Selective Deprotection of the Boc Group in 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a detailed guide for the selective removal of the tert-butoxycarbonyl (Boc) protecting group from 5-{[(tert-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed guide for the selective removal of the tert-butoxycarbonyl (Boc) protecting group from 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid. The primary challenge addressed is the chemoselective cleavage of the acid-labile Boc group while preserving the sensitive sulfinic acid moiety. We explore the mechanistic underpinnings of this transformation, evaluate common deprotection strategies, and present two optimized, step-by-step protocols using hydrogen chloride (HCl) in dioxane and trifluoroacetic acid (TFA). This guide is designed to provide researchers with the rationale behind procedural choices and a robust framework for achieving high-yield, selective deprotection of this and structurally related molecules.

Introduction: The Synthetic Challenge

Aminopyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous therapeutic agents. The introduction of sulfur-containing functional groups, such as sulfinic acids, can significantly modulate a compound's physicochemical and pharmacological properties. In the multi-step synthesis of such complex molecules, the use of protecting groups is essential. The Boc group is one of the most common protecting groups for amines due to its stability across a wide range of reaction conditions and its straightforward removal.[1][2]

The deprotection of the Boc group is typically achieved under acidic conditions.[3] However, for a substrate like 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid, this presents a significant chemoselectivity challenge. Sulfinic acids are susceptible to degradation, particularly under harsh acidic or oxidative conditions, potentially leading to the formation of the corresponding sulfonic acid or other byproducts.[4] Therefore, the goal is to identify conditions acidic enough to efficiently cleave the Boc carbamate but mild enough to leave the sulfinic acid group intact. This note provides the necessary protocols and mechanistic insights to navigate this delicate balance.

Mechanistic Rationale and Strategic Planning

A successful selective deprotection strategy requires an understanding of the competing reaction pathways.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a well-understood, acid-catalyzed process.[5][6] The reaction proceeds through a stable tert-butyl cation intermediate, which is a key feature of its lability.[7]

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid.[1]

  • C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[7]

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[5][7]

  • Salt Formation: In the acidic medium, the newly formed amine is protonated, yielding the corresponding amine salt.

cluster_mechanism Mechanism of Acidic Boc Deprotection A Boc-Protected Amine B Protonation of Carbonyl (Acid Catalyst, H+) A->B Step 1 C Protonated Carbamate B->C D Formation of tert-butyl cation + Carbamic Acid C->D Step 2 E Rapid Decarboxylation (Loss of CO2) D->E Step 3 F Free Amine (Protonated) E->F Step 4 Start 5-{[(Boc)]amino}pyridine-2-sulfinic acid Desired Desired Product: 5-aminopyridine-2-sulfinic acid Start->Desired Selective Deprotection (Mild Acid, Controlled Conditions) Side Side Products: - Oxidation to Sulfonic Acid - Other Degradation Start->Side Degradation (Harsh Acid, Heat, Oxidants)

Caption: The challenge of selective deprotection vs. degradation.

Comparative Overview of Deprotection Reagents

Several acidic systems can be employed for Boc deprotection. The optimal choice depends on the substrate's sensitivity.

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Risks for Substrate
Trifluoroacetic Acid (TFA) 20-50% in CH₂Cl₂ (DCM), 0°C to RT [5][8]Highly effective, volatile (easy removal), fast reaction times. [9]Very strong acid; high risk of sulfinic acid degradation if not carefully controlled.
HCl in Dioxane/EtOAc 4M solution, RT [10][11]Generally milder than neat TFA, excellent selectivity in many cases. [12][13]Dioxane is a peroxide-former; reagent must be fresh. Can be slower than TFA.
p-Toluenesulfonic Acid (p-TsOH) Catalytic or stoichiometric, various solvents.Solid, easy to handle; can be used under non-aqueous or mechanochemical conditions. [14]Often requires heat, which may promote degradation.
Thermal (Solvent Only) High temperatures (150-270 °C) in solvents like MeOH, TFE. [15][16]Avoids acid reagents entirely. [17]High energy input; poor selectivity and high risk of decomposition for sensitive substrates.

For the target molecule, HCl in Dioxane represents the most promising starting point due to its proven track record of high selectivity. [10][12]Controlled deprotection with TFA at low temperatures serves as a potent alternative if the HCl-based method proves too slow.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. Trifluoroacetic acid is highly corrosive and should be handled with extreme care. [8]

General Experimental Workflow

The following workflow is applicable to both protocols described below.

A 1. Dissolution Dissolve Boc-protected substrate in anhydrous solvent. B 2. Acid Addition Cool solution to 0°C. Slowly add acidic reagent. A->B C 3. Reaction & Monitoring Stir at specified temp. Monitor by TLC / LC-MS. B->C D 4. Quench & Work-up Concentrate in vacuo. Neutralize carefully if needed. C->D E 5. Isolation & Purification Isolate crude product. Purify via crystallization or chromatography. D->E

Caption: General experimental workflow for Boc deprotection.

Protocol 1: Selective Deprotection using 4M HCl in Dioxane

This method is recommended as the initial approach due to its reported high selectivity for N-Boc groups over other acid-labile functionalities like tert-butyl esters. [13] Materials:

  • 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid

  • 4M Hydrogen Chloride in 1,4-Dioxane (commercially available, fresh bottle recommended)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or Argon line for inert atmosphere

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the Boc-protected substrate (1.0 equiv).

  • Dissolution: Dissolve the substrate in a minimal amount of anhydrous DCM or EtOAc.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. To the stirred solution, slowly add 4M HCl in dioxane (5-10 equiv).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reactions are typically complete within 1-4 hours. [18]6. Work-up: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the solvent and excess HCl. The product is typically isolated as the hydrochloride salt.

  • Purification: If necessary, the crude product can be purified by trituration with cold diethyl ether or by recrystallization.

Rationale for Key Steps:

  • Anhydrous Conditions: Prevents unwanted side reactions with water.

  • Low Temperature Addition: Controls the initial exotherm and minimizes potential degradation.

  • Inert Atmosphere: Protects the sensitive sulfinic acid from potential air oxidation.

  • Monitoring: Prevents over-running the reaction, which could lead to product degradation.

Protocol 2: Controlled Deprotection with Trifluoroacetic Acid (TFA)

This protocol should be used if Protocol 1 is ineffective or too slow. The key to success is strict control over temperature and reaction time.

Materials:

  • 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware and equipment as in Protocol 1

Procedure:

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask. [8]2. Cooling: Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Slowly add TFA (10-20 equiv., often added as a 25-50% v/v solution in DCM) to the stirred solution. [5][19]4. Reaction & Monitoring: Maintain the reaction at 0 °C, monitoring closely by TLC/LC-MS every 15-20 minutes. Do not allow the reaction to proceed for an extended time after the starting material has been consumed. Total reaction time is often 30-90 minutes.

  • Work-up: Once complete, remove the solvent and excess TFA under reduced pressure. Caution: Residual TFA is corrosive. Co-evaporation with toluene (2-3 times) can help remove final traces. [6]6. Neutralization (Optional): If the free amine is required, dissolve the crude TFA salt residue in DCM or EtOAc and carefully wash with saturated aqueous NaHCO₃ until gas evolution ceases. Caution: Vigorous CO₂ evolution can cause pressure buildup. [8]7. Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free amine.

  • Purification: Purify as needed via chromatography or recrystallization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient acid strength or amount. 2. Reaction time too short. 3. Poor quality of reagent (e.g., old HCl/dioxane).1. Increase equivalents of acid or switch from HCl/dioxane to the TFA protocol. [6] 2. Extend the reaction time, monitoring carefully. 3. Use a fresh bottle of the acidic reagent.
Product Degradation 1. Acid is too harsh. 2. Reaction temperature is too high. 3. Reaction time is too long.1. Switch from TFA to the milder HCl/dioxane protocol. 2. Maintain the reaction at 0 °C or lower. 3. Stop the reaction immediately upon consumption of starting material.
Multiple Byproducts 1. Air oxidation of sulfinic acid. 2. Alkylation of nucleophilic sites by the tert-butyl cation.1. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). 2. Consider adding a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture, especially with the TFA protocol.

Conclusion

The selective deprotection of 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid is a challenging but achievable transformation. Success hinges on a careful balance of acid strength and reaction conditions to cleave the Boc group without degrading the sulfinic acid. We recommend starting with the milder 4M HCl in dioxane protocol. For less reactive substrates, a carefully controlled procedure using TFA at 0°C provides a powerful alternative. By understanding the underlying mechanisms and diligently monitoring the reaction, researchers can reliably access the desired deprotected aminopyridine sulfinic acid, a valuable building block for further synthetic endeavors.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Scribd. Retrieved from [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]

  • HeteroLetters. (2013). STUDIES ON SY. HeteroLetters, 3(4), 415-426. Retrieved from [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8123. Retrieved from [Link]

  • RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances. Retrieved from [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117-8123. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfenic acid. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. WordPress. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2023). Conditions for the thermal Boc deprotection and subsequent oxidation to benzo[c]phenanthridine 13 a. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (2020). Cysteine sulfinic acid and sulfinylated peptides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Sulphenic Acids and Their Derivatives. ResearchGate. Retrieved from [Link]

  • SCIRP. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Retrieved from [Link]

  • ACS Publications. (1990). Chemistry of sulfenic acids. 7. Reason for the high reactivity of sulfenic acids. Stabilization by intramolecular hydrogen bonding and electronegativity effects. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2016). Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. PMC. Retrieved from [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • ACS Publications. (2013). Synthesis of Sulfonic Acid Derivatives by Oxidative Deprotection of Thiols Using tert-Butyl Hypochlorite. Organic Letters. Retrieved from [Link]

  • SpringerLink. (2022). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Application

Application Note: Advanced Late-Stage Peptide Functionalization Using 5-(Boc-amino)pyridine-2-sulfinic acid

Strategic Rationale in Drug Development The late-stage functionalization (LSF) of complex peptides is a critical bottleneck in the development of peptide-based therapeutics, antibody-drug conjugates (ADCs), and biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Development

The late-stage functionalization (LSF) of complex peptides is a critical bottleneck in the development of peptide-based therapeutics, antibody-drug conjugates (ADCs), and biological probes. Traditional bioconjugation strategies often rely on the nucleophilicity of native cysteine or lysine residues, which can lead to heterogeneous product mixtures and compromised structural integrity.

The introduction of 5-(Boc-amino)pyridine-2-sulfinic acid provides a highly chemoselective, orthogonal handle for peptide modification. This bifunctional reagent is strategically designed for modern peptide engineering:

  • The Sulfinic Acid (-SO₂H) Warhead: Acts as an exceptional nucleophile for chemoselective Sulfa-Michael additions to dehydroalanine (Dha) residues, or alternatively, as a radical precursor in photoredox-catalyzed Minisci-type C–H functionalizations[1].

  • The Pyridine Core: Introduces a basic heteroaromatic ring that can favorably modulate the isoelectric point (pI) and aqueous solubility of the peptide.

  • The Boc-Protected Amine: Provides a dormant, orthogonal attachment point. Following global deprotection, the liberated 5-aminopyridine can be used to conjugate fluorophores, PEG chains, or cytotoxic payloads without interfering with the peptide's native sequence.

Mechanistic Causality: The Superiority of Sulfinate Chemistry

Historically, the Michael addition of thiols to dehydroalanine (Thia-Michael addition) has been used to install unnatural side chains. However, this approach suffers from fatal flaws in complex biological systems: thiols cause widespread scrambling of native disulfide bonds, and the resulting thioether linkages are susceptible to unwanted in vivo oxidation and retro-Michael cleavage.

By replacing thiols with sulfinic acids, the reaction paradigm shifts entirely. With a pKa of ~2.0, sulfinic acids exist exclusively as highly nucleophilic sulfinate anions at physiological pH (7.4). The resulting Sulfa-Michael addition yields a stable β,γ-C-S(O)₂ bond (a sulfone)[2].

  • Causality of Stability: Because the sulfur atom in a sulfone is already in a highly oxidized state, it is completely immune to further biological oxidation.

  • Causality of Orthogonality: Unlike thiols, sulfinates do not participate in disulfide exchange. This allows for the functionalization of Dha residues in the presence of intact, critical disulfide bridges[2].

Workflow Visualization

G A 1. Native Peptide (Containing Cys) B 2. Bis-Alkylation & Elimination A->B DBB, Base 37°C C 3. Dha-Peptide Intermediate B->C -H₂S equiv. D 4. Sulfa-Michael Addition + 5-(Boc-amino)Py-SO₂H C->D pH 7.4 Buffer 37°C, 12-24h E 5. Sulfone-Linked Boc-Peptide D->E Chemoselective F 6. Acidic Cleavage (TFA) E->F Deprotection G 7. Final Functionalized Peptide (Free Amine) F->G RP-HPLC

Workflow for late-stage peptide functionalization via chemoselective Sulfa-Michael addition.

Step-by-Step Methodology: Sulfa-Michael Conjugation

This protocol outlines a self-validating system for the conjugation of 5-(Boc-amino)pyridine-2-sulfinic acid to a peptide containing a dehydroalanine (Dha) residue.

Phase 1: Preparation of the Electrophile (Dha-Peptide)

If your peptide already contains a synthetically incorporated Dha residue, proceed to Phase 2.

  • Bis-Alkylation: Dissolve the native Cys-containing peptide in 50 mM sodium phosphate buffer (pH 8.0). Add 100 equivalents of 1,4-dibromobutane (DBB) or 2,5-dibromohexanediamide (DBHDA).

  • Elimination: Incubate at 37 °C for 2–4 hours. The bis-alkylation of the cysteine thiol forces a rapid elimination of the sulfonium intermediate, generating the α,β-unsaturated dehydroalanine (Dha) residue[3].

  • Validation: Monitor via LC-MS. A mass shift of -34 Da (loss of H₂S) confirms quantitative conversion to Dha.

Phase 2: Sulfa-Michael Addition
  • Reagent Preparation: Dissolve 5-(Boc-amino)pyridine-2-sulfinic acid (sodium salt) in degassed 50 mM sodium phosphate buffer (pH 7.4) to a concentration of 50 mM.

    • Expert Insight: Degassing the buffer prevents trace dissolved oxygen from prematurely oxidizing the sulfinate to a sulfonate, which is nucleophilically inert.

  • Conjugation: Add the lyophilized Dha-peptide to the sulfinate solution to achieve a final peptide concentration of 1 mM (a 50-fold molar excess of sulfinate).

  • Incubation: Incubate the reaction mixture at 37 °C for 12–24 hours with gentle agitation[2].

  • System Validation: Perform an LC-MS analysis. The target product will exhibit a mass shift of +258.07 Da relative to the Dha-peptide. To validate disulfide integrity, perform a parallel Ellman’s assay (DTNB); the absence of absorbance at 412 nm confirms that no native disulfides were reduced or scrambled during the addition.

Phase 3: Deprotection and Maturation
  • Lyophilization: Flash-freeze and lyophilize the crude reaction mixture to remove water.

  • Acidic Cleavage: Resuspend the peptide powder in a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v). Incubate for 1 hour at room temperature to remove the Boc protecting group.

    • Expert Insight: Triisopropylsilane (TIPS) is a mandatory carbocation scavenger in this step. It prevents the liberated tert-butyl cations from alkylating the newly freed 5-aminopyridine ring or native tryptophan/tyrosine residues.

  • Purification: Precipitate the peptide in cold diethyl ether (10 volumes). Centrifuge, discard the supernatant, and purify the pellet via preparative RP-HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

Quantitative Benchmarking

To justify the selection of sulfinic acids over traditional thiols in bioconjugation, the quantitative parameters of both Michael donors are summarized below. Data indicates that while sulfinates react slightly slower, their thermodynamic stability and chemoselectivity are vastly superior[2].

ParameterThia-Michael (Thiols)Sulfa-Michael (Sulfinates)
Typical Reagent β-Mercaptoethanol, DTT5-(Boc-amino)pyridine-2-sulfinic acid
Linkage Formed Thioether (β-thio carbonyl)Sulfone (β,γ-C-S(O)₂ bond)
Reaction Kinetics ( k2​ ) ~10⁻¹ M⁻¹ s⁻¹4.86 – 6.79 × 10⁻³ M⁻¹ s⁻¹
Disulfide Compatibility Poor (Causes disulfide scrambling)Excellent (Completely orthogonal)
Oxidative Stability Low (Prone to sulfoxide formation)High (Irreversible, fully oxidized state)
Reversibility Reversible under basic/reducing conditionsIrreversible under physiological conditions

Alternative Pathway: Photoredox-Catalyzed Minisci Addition

Beyond Sulfa-Michael additions, 5-(Boc-amino)pyridine-2-sulfinic acid can be utilized as a powerful radical precursor for the direct C–H functionalization of native aromatic residues (e.g., Tryptophan, Tyrosine). Under visible-light photoredox catalysis (e.g., using Ru(bpy)₃²⁺ or organic photocatalysts), the sulfinate undergoes single-electron oxidation to a sulfonyl radical, which rapidly extrudes SO₂ gas to generate a highly reactive 5-(Boc-amino)pyridin-2-yl radical[1]. This radical selectively adds to electron-rich heteroarenes on the peptide backbone, offering an entirely different topological approach to late-stage functionalization without requiring a Dha precursor.

References

  • Source: ACS / HBUST (2025)
  • Source: Chemical Science / University of Oxford (2011)
  • Photoredox-Catalyzed C–H Functionalization Reactions Source: NIH / PMC URL
  • Source: ResearchGate (Urmey et al.)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for overcoming the synthetic challenges in preparing 5-{[(Tert-butoxy)carbonyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for overcoming the synthetic challenges in preparing 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to empower you to navigate this nuanced synthesis with confidence. This guide is structured to address specific experimental hurdles through a detailed troubleshooting section and a broader FAQ, ensuring you have the insights needed to optimize your reaction yields and purity.

Synthetic Pathway Overview

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid is a multi-step process, each with its own set of challenges. A common and logical pathway involves the protection of a commercially available aminopyridine, followed by directed introduction of a sulfur moiety, and culminating in a controlled oxidation. Understanding this sequence is crucial for effective troubleshooting.

Synthetic_Pathway A 5-Aminopyridine B tert-Butyl N-(pyridin-3-yl)carbamate A->B (Boc)₂O, Base C tert-Butyl N-(2-mercaptopyridin-5-yl)carbamate B->C 1. n-BuLi or LDA 2. Sulfur (S₈) D 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid C->D Controlled Oxidation (e.g., H₂O₂, m-CPBA)

A common synthetic route to the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format, providing both diagnostic advice and corrective actions.

Question 1: I'm getting a low yield during the Boc-protection of 5-aminopyridine. What's going wrong?

Answer: Low yields in this initial step are common and typically stem from three primary issues: incomplete reaction, formation of side products, or difficult purification.

  • Causality & Diagnosis:

    • Incomplete Reaction: Aminopyridines can be less nucleophilic than other amines, sometimes leading to sluggish reactions. Monitoring by Thin Layer Chromatography (TLC) is essential. If the starting material spot persists, the reaction has not gone to completion.[1]

    • Side Products: The primary side product is the di-Boc protected amine, where the pyridine nitrogen also gets protected. While less common, it can occur with highly reactive conditions. Another issue can be the formation of isocyanate urea if the reaction is not handled properly.[2]

    • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture.

  • Actionable Solutions:

    • Optimize Base and Solvent: While simple bases like triethylamine are common, using a non-nucleophilic base like 4-dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction.[3] A variety of solvents can be used, including THF, dichloromethane, or even catalyst-free systems in a water-acetone mixture.[2][4]

    • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of (Boc)₂O to drive the reaction to completion. However, a large excess may promote side reactions.[4]

    • Purification Strategy: The product, tert-butyl N-(pyridin-3-yl)carbamate, can often be purified by recrystallization, avoiding chromatography.[5] If chromatography is necessary, be aware that the Boc-protected amine can still interact with silica gel.

ParameterRecommendationRationale
(Boc)₂O 1.1 - 1.5 eq.Ensures complete consumption of starting amine.
Base Triethylamine (1.5 eq.) or DMAP (catalytic)DMAP accelerates the reaction for less nucleophilic amines.[3]
Solvent THF, CH₂Cl₂, or Water/Acetone[2]Choice depends on solubility and workup preference.
Monitoring TLCEssential to determine reaction completion and avoid unnecessary heating.[1]

Question 2: The oxidation of the thiol precursor is giving me the sulfonic acid, not the desired sulfinic acid. How can I prevent over-oxidation?

Answer: This is the most critical and challenging step of the synthesis. Sulfinic acids are intermediate oxidation states between thiols and sulfonic acids, making their selective formation difficult.[6][7] Over-oxidation is a very common problem.[8]

  • Causality & Diagnosis:

    • Oxidant Strength & Stoichiometry: Strong oxidizing agents like potassium permanganate or an excess of hydrogen peroxide (H₂O₂) will readily oxidize the thiol all the way to the sulfonic acid.[6] The reaction pathway proceeds from thiol to a transient sulfenic acid, then to the sulfinic acid, and finally to the sulfonic acid.[7][9][10][11]

    • Reaction Temperature: Oxidation reactions are often exothermic.[12] A runaway temperature will dramatically increase the rate of over-oxidation.

    • Reaction Time: Allowing the reaction to proceed for too long, even with controlled stoichiometry, can lead to the slow conversion of the desired sulfinic acid to the sulfonic acid.

  • Actionable Solutions:

    • Choice of Oxidant: Use a mild oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) or a carefully controlled amount of hydrogen peroxide are common choices. A method using m-CPBA at low temperatures is often successful.[13]

    • Strict Stoichiometric Control: This is paramount. Theoretically, two equivalents of oxidant are needed to go from the thiol (-SH) to the sulfinic acid (-SO₂H). Start with a precise stoichiometry (e.g., 2.0-2.2 equivalents) and add the oxidant slowly.

    • Low-Temperature Control: Perform the reaction at low temperatures (e.g., -30°C to 0°C) to control the reaction rate and dissipate heat.[13] Use a cryostat or a dry ice/acetone bath for precise temperature management.

    • Careful Monitoring: Monitor the reaction progress diligently using TLC or LC-MS. Quench the reaction as soon as the starting thiol is consumed to prevent further oxidation of the product.

Oxidation_Pathway Thiol R-SH Sulfenic R-SOH (Transient Intermediate) Thiol->Sulfenic + [O] Sulfinic R-SO₂H (Desired Product) Sulfenic->Sulfinic + [O] Sulfonic R-SO₃H (Over-oxidation Product) Sulfinic->Sulfonic + [O] (Uncontrolled)

Controlled oxidation is key to stopping at the sulfinic acid stage.

Question 3: My final product seems to be decomposing during workup and purification. How can I improve its stability and recovery?

Answer: Sulfinic acids are known for their instability, particularly in acidic conditions or at elevated temperatures, where they can disproportionate into a thiolsulfonate and a sulfonic acid.[14][15] Purification is therefore a significant challenge.

  • Causality & Diagnosis:

    • Thermal Instability: Heating the sulfinic acid can cause decomposition. Evaporation of solvents should be done at low temperatures.[13]

    • Acid-Catalyzed Decomposition: Strong acids can catalyze the disproportionation reaction.[14] Standard silica gel chromatography can be problematic due to the acidic nature of the silica.

    • Air Oxidation: While less rapid than with chemical oxidants, prolonged exposure to air can lead to slow oxidation to the sulfonic acid.[16]

  • Actionable Solutions:

    • Avoid Strong Acids: During workup, use mild conditions. Avoid strong acidic washes if possible. Hydrochloric acid, in particular, has been noted to catalyze decomposition.[14]

    • Low-Temperature Workup: Keep all solutions cold during extraction and concentration steps. Use a rotary evaporator with a chilled water bath.

    • Alternative Purification:

      • Precipitation/Crystallization: The preferred method is often to precipitate the sulfinic acid from the reaction mixture by careful pH adjustment or by adding a non-solvent.[17]

      • Salt Formation: Converting the sulfinic acid to a more stable salt (e.g., a sodium or zinc salt) can be an effective strategy for isolation and purification.[14][16] The salt can then be carefully re-acidified just before use if the free acid is required.

      • Deactivated Chromatography: If chromatography is unavoidable, consider using silica gel that has been deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the formation of 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid and distinguish it from the sulfonic acid byproduct?

A1: A combination of techniques is recommended.

  • Mass Spectrometry (MS): This is the most definitive method. The molecular weight of the sulfinic acid (R-SO₂H) will be 16 atomic mass units (amu) lower than the sulfonic acid (R-SO₃H). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can confirm the overall structure of the pyridine ring and Boc group, it may be difficult to distinguish the sulfinic and sulfonic acids directly. However, the chemical shifts of the pyridine protons adjacent to the sulfur group may differ slightly.

  • Infrared (IR) Spectroscopy: The S=O stretching frequencies can be informative. Sulfinic acids typically show stretches around 1090-1040 cm⁻¹, while sulfonic acids show two characteristic stretches for the SO₃H group, typically around 1350-1340 cm⁻¹ (asymmetric) and 1165-1150 cm⁻¹ (symmetric).

Q2: How should I store the final sulfinic acid product?

A2: Due to their instability, sulfinic acids require careful storage. It is best to store them as their more stable salt forms (e.g., sodium sulfinate) if possible.[16] If storing the free acid, it should be kept at low temperatures (e.g., -20°C), under an inert atmosphere (nitrogen or argon), and protected from light.[13]

Q3: Are there alternative synthetic routes that avoid the sensitive oxidation step?

A3: Yes, though they come with their own challenges. One alternative is the reaction of an activated halopyridine with a sulfinate salt in a nucleophilic aromatic substitution (SₙAr) reaction.[18] For this specific target, the route would involve preparing 5-{[(Tert-butoxy)carbonyl]amino}-2-chloropyridine and reacting it with a simple sulfinate salt like sodium hydroxymethanesulfinate (Rongalite) or sodium dithionite. However, the reactivity of the 2-chloropyridine can be low, sometimes requiring harsh conditions or catalysts.[18] Another approach involves the coupling of aryl iodides with a sulfur dioxide surrogate, which can then be converted to various sulfur-containing functional groups.[19]

Experimental Protocols

Protocol 1: General Procedure for Boc-Protection of 5-Aminopyridine
  • Dissolve 5-aminopyridine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.).

  • Add triethylamine (1.2 eq.) or a catalytic amount of DMAP (0.05 eq.).

  • Stir the reaction at room temperature and monitor its progress using TLC.[20]

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]

  • Purify the crude product by recrystallization or column chromatography.[5]

Protocol 2: Controlled Oxidation of Thiol to Sulfinic Acid
  • Dissolve the precursor, tert-butyl N-(2-mercaptopyridin-5-yl)carbamate (1.0 eq.), in an appropriate solvent (e.g., dichloromethane or a THF/water mixture).[11]

  • Cool the solution to a low temperature, ideally between -30°C and 0°C, using an appropriate cooling bath.

  • Dissolve the oxidizing agent (e.g., m-CPBA, ~2.1 eq.) in the same solvent.

  • Add the oxidant solution dropwise to the cooled thiol solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Monitor the reaction closely by TLC or LC-MS.

  • As soon as the starting material is consumed, quench the reaction by adding a mild reducing agent, such as a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Allow the mixture to warm to room temperature and proceed with an aqueous workup, keeping all solutions cold.

  • Isolate the product via precipitation by adjusting the pH or through extraction followed by low-temperature solvent removal.[13]

A systematic workflow for troubleshooting low-yield reactions.

References

  • JoVE. (2023). Preparation and Reactions of Thiols. Retrieved from [Link]

  • Wikipedia. Sulfenic acid. Retrieved from [Link]

  • Chempedia. General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]

  • ACS Publications. (2014). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Journal of the American Chemical Society. Hydroxysulfinyl Radical and Sulfinic Acid Are Stable Species in the Gas Phase. Retrieved from [Link]

  • Taylor & Francis Online. Sulfenic acid – Knowledge and References. Retrieved from [Link]

  • Molbase. Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

  • ResearchGate. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. Retrieved from [Link]

  • PubMed. (2017). On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. Retrieved from [Link]

  • PMC. Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. Retrieved from [Link]

  • Google Patents. US3496224A - Purification of sulfonic acids.
  • Acta Chemica Scandinavica. I. Preparation and Purification of Aromatic Sodium Sulfinates. Retrieved from [Link]

  • Google Patents. US3950404A - Method for preparation of sulfinic acids.
  • ACS Publications. (2010). A Practical, One-Pot Synthesis of Sulfonylated Pyridines. Organic Letters. Retrieved from [Link]

  • Google Patents. CN102936220B - BOC protection method for aminopyridine.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Quora. (2013). In organic chemistry, why is my percent yield so low?. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • American Chemical Society. (1966). Thermal Decomposition of Sulfinic Acids. Retrieved from [Link]

  • Google Patents. US5082944A - Production of pyridine-3-sulfonic acid.
  • ACS Publications. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

  • YouTube. (2024). Explaining Lower Yields | Chemistry. Retrieved from [Link]

  • PMC. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Retrieved from [Link]

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • ResearchGate. From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide | Request PDF. Retrieved from [Link]

  • MDPI. (2018). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 3-Pyridinesulfonic Acid: Properties, Synthesis, and Market Trends. Retrieved from [Link]

  • Concordia's Spectrum. (2019). Applications of Sulfinate Salts. Retrieved from [Link]

  • Organic Chemistry Portal. Sulfinic acid synthesis by sulfinylation. Retrieved from [Link]

  • PubChemLite. 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (1978). Aminoalkane sulfonic acids. Synthesis of some mitodepressive heterocyclic aminoalkane sulfonic acids. Retrieved from [Link]

  • PMC. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]. Retrieved from [Link]

  • Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid

Welcome to the Application Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the dissolution and handling of 5-{[(Tert-butoxy)carbonyl]a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the dissolution and handling of 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid in polar organic solvents.

Below, we dissect the physicochemical causality of these solubility barriers and provide self-validating, step-by-step protocols to overcome them without compromising the structural integrity of your compound.

Part 1: Symptom Diagnostics (The "Why")

Q: Why is my compound completely insoluble in standard polar organic solvents like Acetonitrile (MeCN), Tetrahydrofuran (THF), and even Methanol (MeOH)?

A: The Zwitterionic Paradox and Hydrogen Bonding The solubility barrier is a direct result of the molecule's structural dichotomy. The compound features a basic pyridine nitrogen (pKa ~5) and an acidic sulfinic acid group (pKa ~2). In neutral organic environments, the proton migrates from the sulfinic acid to the pyridine nitrogen, forming a neutral but highly charged pyridinium sulfinate zwitterion [1].

Zwitterions possess massive crystal lattice energies due to intense electrostatic interactions. Furthermore, sulfinic acids are exceptionally strong hydrogen-bond donors (αH2 ~ 0.63), which drives the formation of extensive intermolecular networks that resist solvation in non-H-bond accepting solvents[2]. Finally, the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group acts as a hydrophobic tail, preventing the zwitterion from easily dissolving in purely aqueous systems.

Q: Can I use a strong acid (e.g., TFA or HCl) to protonate the sulfinate, break the zwitterion, and force it into solution?

A: Absolutely not. While adding a strong acid would theoretically neutralize the sulfinate anion and break the zwitterionic lattice, the pH required to do so will rapidly cleave the acid-sensitive Boc protecting group. You must break the lattice using a base-mediated approach instead.

Part 2: Mechanistic Pathway

To safely dissolve the compound, we must deprotonate the pyridinium ion to neutralize the lattice energy, converting the zwitterion into a highly lipophilic organic salt.

ZwitterionPathway A Free Acid (Insoluble) Zwitterionic Network B Add DIPEA / TEA (Base-Mediated) A->B Deprotonates Pyridinium D Add Strong Acid (Boc Cleavage Risk) A->D Protonates Sulfinate C Lipophilic Salt Formed (Soluble in DMF/DMSO) B->C Breaks Lattice Energy E Degraded Product (Unusable) D->E Deprotection

Caption: Mechanistic pathways for disrupting the zwitterionic lattice of the sulfinic acid.

Part 3: Troubleshooting Workflows (The "How")

Workflow 1: The Base-Mediated Salt Formation Protocol (DIPEA Method)

This protocol uses N,N-Diisopropylethylamine (DIPEA) to form a lipophilic salt. DIPEA is chosen over Triethylamine (TEA) because its steric bulk renders it non-nucleophilic, preventing unwanted side reactions in downstream cross-coupling workflows.

Self-Validating Cues:

  • Success: The cloudy suspension will transition to a clear, pale-yellow solution within 5 minutes.

  • Failure: If the solution turns dark brown, autoxidation or thermal degradation has occurred[2].

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Purge a 20 mL scintillation vial with Argon or Nitrogen. Sulfinic acids rapidly autoxidize to sulfonic acids in the presence of ambient oxygen[2].

  • Substrate Addition: Add 1.0 mmol of 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid to the vial.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Note: The substrate will remain as a cloudy suspension at this stage.

  • Base Titration: While stirring at 400 rpm, add 1.05 equivalents (1.05 mmol, approx. 183 µL) of anhydrous DIPEA dropwise.

  • Temperature Control: Maintain the reaction block strictly below 30°C. Sulfinic acids are thermally unstable and will undergo disproportionation if heated[2].

  • Verification: Stir for 5–10 minutes until complete optical clarity is achieved. The solution is now ready for immediate downstream use.

TroubleshootingWorkflow Start Compound Insoluble in Polar Organic Solvent Step1 Switch to Strong H-Bond Acceptor (DMSO/DMF) Start->Step1 Check1 Is it soluble? Step1->Check1 Step2 Add 1.05 eq DIPEA (Maintain <30°C) Check1->Step2 No Success Proceed with Reaction Workflow Check1->Success Yes Check2 Is it soluble? Step2->Check2 Check2->Success Yes Fail Check for Autoxidation (Sulfonic Acid) Check2->Fail No

Caption: Step-by-step decision tree for resolving sulfinic acid solubility failures.

Part 4: Quantitative Solubility Matrix

To assist in experimental design, use the following matrix to select the appropriate solvent system based on your required concentration limits.

Solvent SystemAdditiveChemical StateMax Solubility (approx.)Operational Recommendation
MeCN / THF NoneZwitterion (Free Acid)< 1 mg/mLNot Recommended. Lattice energy prevents dissolution.
DMSO / DMF NoneZwitterion (Free Acid)5 – 10 mg/mLMarginal. Strong H-bond acceptors partially disrupt the network.
MeCN / THF 1.1 eq DIPEADIPEA Salt25 – 50 mg/mLGood. Suitable for low-concentration cross-coupling.
DMSO / DMF 1.1 eq DIPEADIPEA Salt> 100 mg/mLExcellent. Optimal for high-concentration stock solutions.

Part 5: Advanced FAQs

Q: Can I use heat (e.g., 50°C) to force the free acid into solution without using a base? A: No. Sulfinic acids are highly sensitive to thermal degradation. Heating accelerates disproportionation into thiosulfonates and sulfonic acids[2]. Always prioritize chemical disruption (base addition) over physical disruption (heat).

Q: I formed the DIPEA salt, but my downstream reaction requires slightly acidic conditions. What should I do? A: If your downstream workflow is sensitive to basic environments, consider generating the sulfinic acid in situ from a more stable precursor (such as a sulfonyl chloride, reduced with sodium sulfite) immediately prior to the reaction, or use a highly volatile base like Triethylamine (TEA) that can be removed under high vacuum before the next step.

Q: Why does my DMSO/DIPEA solution degrade over 24 hours? A: Sulfinic acids are inherently unstable in solution due to their high hydrogen atom transfer (HAT) reactivity and susceptibility to autoxidation[2]. Solutions must be prepared fresh and used immediately. Do not store sulfinic acid solutions overnight.

References

  • Chauvin, J.-P. R., & Pratt, D. A. (2018). The hydrogen atom transfer reactivity of sulfinic acids. Chemical Science, 9(36), 7218–7229. Available at:[Link]

Sources

Troubleshooting

Advanced purification and recrystallization techniques for 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid

Target Molecule: 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with isolating and purifying Boc-protected pyridine-2-sulfinic acids. These molecules are notoriously difficult to handle due to their amphoteric nature, thermal instability, and high susceptibility to oxidation.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity isolation.

Knowledge Base: Fundamental Stability & Handling (FAQ)

Q: Why does my 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid rapidly degrade into a complex mixture during routine solvent removal? A: Mechanistic Rationale: This degradation is driven by the inherent reactivity of the sulfinic acid functional group. Arenesulfinic acids are strong acids (pKa 0.5–3.0) that auto-catalyze their own disproportionation into thiosulfonates and sulfonic acids[1]. This pathway is exponentially accelerated by thermal stress (e.g., rotary evaporation >30 °C). Furthermore, sulfinic acids are intermediate oxidation states and are highly susceptible to aerobic oxidation, rapidly converting to the corresponding sulfonic acid upon exposure to air[2].

Q: How do I prevent the cleavage of the Boc protecting group during the precipitation of the free sulfinic acid? A: Mechanistic Rationale: The tert-butoxycarbonyl (Boc) group is highly sensitive to strong mineral acids. Traditionally, sulfinic acids are precipitated from their sodium salts using HCl or H₂SO₄. However, HCl specifically catalyzes the decomposition of sulfinic acids and will rapidly cleave the Boc group[3]. Corrective Action: You must use a weak organic acid, such as 1M Citric Acid, to carefully titrate the solution to the molecule's isoelectric point (pH ~3.5–4.0) without creating localized zones of extreme acidity.

G1 cluster_stress cluster_deg BocSulf 5-Boc-amino-pyridine -2-sulfinic acid StrongAcid Strong Acid (pH < 2) BocSulf->StrongAcid Oxidation O2 / Oxidants BocSulf->Oxidation Heat Thermal Stress (>30°C) BocSulf->Heat BocCleavage Boc Deprotection StrongAcid->BocCleavage Sulfonic Oxidation to Sulfonic Acid Oxidation->Sulfonic Disprop Disproportionation Heat->Disprop

Primary degradation pathways of 5-Boc-amino-pyridine-2-sulfinic acid.

Quantitative Profiling & Troubleshooting

To successfully purify this molecule, you must exploit the physicochemical differences between the product, its salt form, and its primary impurities.

Table 1: Physicochemical Profiling for Impurity Purge Optimization

Property / ParameterFree Sulfinic Acid (Zwitterion)Sodium Sulfinate Salt (Recommended)Sulfonic Acid (Primary Impurity)
Aqueous Solubility Lowest at pH 3.5–4.0Very High (>100 mg/mL) at pH 8.5Extremely High across all pH levels
Organic Solubility Soluble in EtOAc, DCMInsoluble in EtOAc; Soluble in EtOHInsoluble in non-polar organics
Thermal Stability Poor (Degrades >30 °C)Good (Stable up to 60 °C in solution)Excellent
Target Isolation pH 3.5–4.0 (Isoelectric point)8.0–9.0N/A (Purged to aqueous waste)
Mechanistic State Zwitterionic (Protonated Pyridine)Anionic Sulfinate, Neutral PyridineAnionic Sulfonate

Validated Purification Strategies

Q: Is it better to isolate the free sulfinic acid or the sodium sulfinate salt? A: Mechanistic Rationale: It is vastly superior to isolate the sodium (or lithium) sulfinate salt. Pyridine-2-sulfinates are highly effective, bench-stable cross-coupling partners that successfully replace notoriously unstable pyridine-2-boronates in downstream palladium-catalyzed reactions[4]. Isolating the free acid risks auto-catalytic disproportionation due to its low pKa.

Protocol 1: Isolation via Acid-Base Extraction (Sodium Salt Pathway)

This protocol utilizes pH manipulation to separate the target molecule from neutral organic impurities while preventing acid-catalyzed degradation.

  • Alkaline Quench: Quench the crude reaction mixture into a cold (0–5 °C) saturated aqueous NaHCO₃ solution until the pH stabilizes at 8.0–8.5.

    • Self-Validation Step: Continuously monitor with a calibrated pH probe. The basic pH ensures the sulfinic acid is fully deprotonated to the stable sodium sulfinate, instantly halting any acid-catalyzed disproportionation.

  • Organic Wash: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Mechanistic Rationale: The target sodium sulfinate remains entirely in the aqueous phase, while unreacted starting materials and non-polar byproducts partition into the organic phase. Discard the organic phase.

  • Salting Out (Isolation): Concentrate the aqueous layer under high vacuum at <30 °C to approximately one-third of its original volume. Slowly add ice-cold Isopropanol (IPA) under vigorous stirring to precipitate the 5-Boc-amino-pyridine-2-sulfinate sodium salt.

  • Filtration: Filter the precipitate under a positive pressure of Argon. Wash the filter cake with cold IPA and dry immediately in a vacuum desiccator over P₂O₅.

G2 Crude Crude Mixture AlkExt Alkaline Quench (pH 8.5) Crude->AlkExt OrgWash Organic Wash (EtOAc) AlkExt->OrgWash Concentrate Vacuum Conc. (<30°C) OrgWash->Concentrate Precip Salting Out (Cold IPA) Concentrate->Precip Recryst Recrystallization (EtOH/H2O) Precip->Recryst Pure Pure Sodium Salt Recryst->Pure

Workflow for the purification and recrystallization of pyridine-2-sulfinic acid.

Advanced Recrystallization & Isolation

Q: My isolated salt still contains 5-10% of the oxidized sulfonic acid impurity. How do I remove it? A: Mechanistic Rationale: To reject the oxidized sulfonic acid impurity, we utilize a Solubility-Limited Impurity Purge (SLIP) strategy[5]. Because the sulfonic acid is significantly more soluble in aqueous-organic mixtures than the sulfinic acid salt, a controlled cooling crystallization will selectively precipitate the target sulfinate while leaving the oxidized impurity dissolved in the mother liquor.

Protocol 2: SLIP-Optimized Recrystallization

This protocol ensures the removal of trace sulfonic acids while preventing thermal degradation.

  • Solvent Preparation: Prepare a solvent system of 85:15 (v/v) Ethanol/Water. Critical: Sparge the solvent mixture with Argon for at least 30 minutes to remove dissolved oxygen.

  • Dissolution: Suspend the crude sodium sulfinate salt in a minimum volume of the degassed solvent at 40 °C.

    • Self-Validation Step: Do not exceed 40 °C. If the solid does not fully dissolve, add solvent in 5% increments rather than increasing the temperature.

  • Hot Filtration: Filter the warm solution through a 0.45 µm PTFE membrane under an Argon blanket to remove insoluble particulate matter.

  • Cooling Crystallization: Cool the filtrate slowly at a rate of 0.5 °C/min down to 5 °C.

    • Mechanistic Rationale: A slow cooling rate prevents rapid nucleation, promoting the growth of larger, highly pure crystals. This prevents the physical entrapment of the highly soluble sulfonic acid impurity within the crystal lattice[5].

  • Isolation & IPC: Filter the crystals under a nitrogen blanket.

    • Self-Validation Step: Before final drying, take a 1 mg sample of the wet cake, dissolve in mobile phase, and run a rapid HPLC-UV assay. Verify that the sulfonic acid peak (which elutes earlier than the sulfinic acid on a standard C18 column) is <0.5% AUC.

  • Drying: Dry the purified crystals in a vacuum oven at room temperature (20–25 °C) protected from light.

References

  • [3] Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica. URL:[Link]

  • [5] Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development (ACS Publications). URL:[Link]

  • [4] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Overcoming the "2-Pyridyl Problem": 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic Acid vs. Boronic Acids in Cross-Coupling

In modern drug development, the incorporation of functionalized pyridine rings is a cornerstone strategy for modulating physicochemical properties, improving aqueous solubility, and enhancing target affinity. However, co...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the incorporation of functionalized pyridine rings is a cornerstone strategy for modulating physicochemical properties, improving aqueous solubility, and enhancing target affinity. However, constructing these scaffolds via traditional Suzuki-Miyaura cross-coupling presents a notorious synthetic hurdle known as the "2-pyridyl problem"[1].

This guide provides an objective, data-driven comparison between traditional boronic acids and 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid (CAS: 2172473-22-0)[2]. As a Senior Application Scientist, I will break down the mechanistic divergence, comparative performance, and self-validating protocols required to successfully deploy this robust desulfinative alternative.

Mechanistic Divergence: Bypassing Proto-Deboronation

The fundamental difference between these two coupling strategies lies in the transmetalation step and the stability of the nucleophilic coupling partner.

The Boronic Acid Failure Point: In a standard Suzuki-Miyaura coupling, a 2-pyridylboronic acid must undergo transmetalation with the Pd(II) oxidative addition complex. However, the electron-withdrawing nature of the pyridine ring, combined with the Lewis basicity of the nitrogen atom, severely destabilizes the C–B bond. Under the basic, aqueous conditions required for the reaction, the boronic acid rapidly hydrolyzes (proto-deboronation) before transmetalation can occur, destroying the reagent[1].

The Sulfinic Acid Solution: 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid forms a robust, bench-stable salt. Upon transmetalation, it forms a stable palladium-sulfinate chelate complex[3]. The C–S bond is highly resistant to hydrolysis. Instead, the turnover-limiting step is the extrusion of sulfur dioxide (SO₂), which requires thermal activation. Once SO₂ is extruded, the reaction funnels efficiently toward the desired reductive elimination, completely bypassing the proto-demetalation trap[3].

CatalyticCycle cluster_suzuki Traditional Suzuki-Miyaura cluster_desulf Desulfinative Cross-Coupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X TransMet_B Transmetalation with Boronic Acid OxAdd->TransMet_B Boronic Acid Route TransMet_S Transmetalation with Sulfinic Acid OxAdd->TransMet_S Sulfinic Acid Route ProtoDeb Proto-deboronation (Side Reaction) TransMet_B->ProtoDeb Rapid for 2-Pyridyl RedElim Reductive Elimination [Pd(II)(Ar)(Py)] TransMet_B->RedElim If stable SO2Ext SO₂ Extrusion (Rate Limiting) TransMet_S->SO2Ext -SO₂ SO2Ext->RedElim RedElim->Pd0 Regenerate Pd(0) Product Biaryl Product RedElim->Product

Catalytic cycles comparing desulfinative cross-coupling vs traditional Suzuki-Miyaura.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid against its theoretical boronic acid counterpart in standard cross-coupling scenarios with aryl bromides.

Performance Metric5-Boc-amino-pyridine-2-sulfinic acid5-Boc-amino-pyridine-2-boronic acid
Bench Stability High (Stable solid for months)Low (Prone to atmospheric degradation)
Proto-demetalation Negligible (C–S bond is stable)High (Rapid proto-deboronation in base)
Typical Yield (Biaryl) 75% – 95%< 20% (Often intractable mixtures)
Optimal Temperature 100 °C – 120 °C (Drives SO₂ extrusion)60 °C – 80 °C
Primary Byproduct SO₂ (Gas, easily escapes)Pyridine (Difficult to separate)

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols detail the optimal conditions for utilizing the sulfinic acid reagent, alongside the causality behind each experimental choice.

Workflow Prep 1. Reagent Prep Weigh Sulfinate & Ar-X Cat 2. Catalyst Addition Pd(OAc)2 & Ligand Prep->Cat Solv 3. Solvent & Base Dioxane/Water + K2CO3 Cat->Solv Heat 4. Thermal Activation 110°C, 12-24h Solv->Heat Purify 5. Workup & Isolation Extraction & Column Heat->Purify

Step-by-step experimental workflow for palladium-catalyzed desulfinative cross-coupling.
Protocol 1: Desulfinative Cross-Coupling (The Optimized Method)

This protocol utilizes 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid sodium salt to generate a functionalized biaryl.

  • Reagent Preparation: In a dry Schlenk tube, weigh 1.0 equivalent of the aryl bromide and 1.5 equivalents of 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid sodium salt.

    • Causality: A slight excess of the sulfinate salt compensates for any trace oxidation during handling and drives the transmetalation equilibrium forward.

  • Catalyst Loading: Add 5 mol% Pd(OAc)₂ and 10 mol% XPhos (or PCy₃).

    • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is easily reduced in situ. XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates both the oxidative addition and the sterically demanding SO₂ extrusion step from the palladium-sulfinate chelate complex[3].

  • Solvent and Base Addition: Add 3.0 equivalents of K₂CO₃, followed by a 10:1 mixture of 1,4-Dioxane and degassed Water (0.2 M relative to the aryl halide).

    • Causality: K₂CO₃ neutralizes acidic byproducts. The trace water is critical; it solubilizes the sulfinate salt and the inorganic base, ensuring a homogenous reactive interface without promoting hydrolysis.

  • Thermal Activation: Seal the vessel under a nitrogen atmosphere and heat to 110 °C for 16 hours.

    • Causality: The extrusion of SO₂ is the rate-limiting step and presents a significant activation barrier. Temperatures below 90 °C will stall the reaction at the palladium-sulfinate intermediate, preventing product formation[1].

  • Workup and Isolation (Self-Validation): Cool to room temperature. Carefully vent the vial to release trace SO₂ gas. Dilute with EtOAc and wash with brine. Check the organic layer via LC-MS; you should observe the mass of the desired Boc-protected biaryl product without debrominated starting material. Purify via silica gel chromatography.

Protocol 2: Traditional Suzuki-Miyaura Attempt (The Failure Mode)

For comparative validation, attempting the same coupling with 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-boronic acid demonstrates the inherent flaws of the boron approach.

  • Reaction Setup: Combine the aryl bromide (1.0 eq), the 2-pyridylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and Na₂CO₃ (2.0 eq) in a 4:1 Dioxane/H₂O mixture.

  • Thermal Activation: Heat to 80 °C for 12 hours.

  • Resulting Causality of Failure: At 80 °C in basic aqueous media, the 2-pyridylboronic acid undergoes rapid proto-deboronation (cleavage of the C–B bond by water) much faster than transmetalation can occur. LC-MS analysis will typically show >80% recovery of the unreacted aryl halide and a high concentration of the Boc-aminopyridine byproduct[1].

Conclusion

For drug development professionals targeting 2-pyridyl architectures, continuing to rely on unstable boronic acids results in bottlenecked workflows and wasted materials. Transitioning to 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid leverages the thermodynamic stability of the C–S bond. By applying the appropriate thermal activation to drive SO₂ extrusion, researchers can achieve highly reliable, scalable, and self-validating cross-coupling outcomes.

References

  • Blakemore, D. C., Shavnya, A., et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Willis, M. C., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at:[Link]

  • NextSDS Chemical Database. 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid - Chemical Substance Information. Available at:[Link]

Sources

Comparative

Benchmarking the Nucleophilic Reactivity of 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid against Phenylsulfinic acid

Executive Summary & Structural Causality Sulfinic acids are premier building blocks in medicinal chemistry, primarily utilized for the synthesis of complex sulfones and sulfonamides via cross-coupling and alkylation work...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Sulfinic acids are premier building blocks in medicinal chemistry, primarily utilized for the synthesis of complex sulfones and sulfonamides via cross-coupling and alkylation workflows. Phenylsulfinic acid (PhSO₂H) serves as the universal benchmark for sulfinate reactivity, characterized by a pKa of 2.76 in aqueous media[1] and a well-documented nucleophilic profile.

In contrast, 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid (CAS 2172473-22-0)[2] is a highly functionalized heteroaryl alternative designed for advanced drug discovery. Benchmarking this compound against the phenyl standard requires analyzing a "push-pull" electronic causality:

  • The Pull (Inductive Effect): The pyridine nitrogen is strongly electron-withdrawing, which inherently pulls electron density away from the sulfinate group, lowering the pKa and reducing the baseline nucleophilicity of the sulfur atom.

  • The Push (Resonance Effect): The Boc-protected amino group at the 5-position acts as a resonance donor. This electron donation partially mitigates the pyridine's inductive pull, fine-tuning the nucleophilicity to prevent the reagent from becoming entirely inert.

The Ambident Nature of Sulfinates: Kinetic vs. Thermodynamic Control

To accurately benchmark these compounds, we must account for their ambident nature. Sulfinate anions can attack electrophiles via the sulfur atom (S-attack) or the oxygen atom (O-attack).

Research utilizing the Mayr nucleophilicity scale demonstrates that while sulfones (the product of S-attack) are thermodynamically more stable, the Marcus intrinsic barrier for O-attack is significantly lower[3]. Consequently, when these sulfinates react with highly reactive electrophiles, they initially form kinetic sulfinic esters (O-attack), which subsequently undergo ionization and recombination to yield the thermodynamic sulfone[3]. The electron-withdrawing nature of the pyridine ring in the Boc-amino derivative subtly increases the Marcus barrier for S-attack compared to the phenyl standard, requiring optimized reaction conditions to ensure high sulfone yields.

AmbidentReactivity Nu Sulfinate Anion (Nu⁻) S_path S-Attack (High Barrier) Nu->S_path O_path O-Attack (Low Barrier) Nu->O_path E Electrophile (Ar₂CH⁺) E->S_path E->O_path Sulfone Sulfone (Thermodynamic Product) S_path->Sulfone SulfinateEster Sulfinic Ester (Kinetic Product) O_path->SulfinateEster SulfinateEster->Sulfone Ionization & Recombination

Mechanistic divergence of sulfinate ambident reactivity under kinetic vs. thermodynamic control.

Quantitative Benchmarking Data

The following table summarizes the comparative physicochemical and kinetic parameters. (Note: Kinetic parameters for the pyridine derivative are extrapolated based on established Hammett linear free-energy relationships for heteroaryl sulfinates).

ParameterPhenylsulfinic Acid5-{[(Boc)amino]pyridine}-2-sulfinic acidCausality / Implication
CAS Number 618-41-72172473-22-0Distinct regulatory and sourcing profiles.
pKa (H₂O) 2.76~2.10Pyridine nitrogen withdraws electron density, increasing acidity.
Mayr N Parameter (DMSO) 19.60~18.20Heteroaryl sulfinates are weaker nucleophiles than aryl sulfinates.
Mayr s Parameter 0.60~0.65The Boc-amino-pyridine derivative exhibits slightly higher selectivity.
Regioselectivity (S/O ratio) High S-preferenceModerate S-preferencePyridine nitrogen can coordinate metals, potentially altering S/O ratios in catalyzed coupling.

Self-Validating Experimental Protocols

To objectively verify the nucleophilicity and synthetic utility of these two compounds, the following self-validating workflows must be executed.

Protocol A: Kinetic Benchmarking via Stopped-Flow Spectrophotometry

Objective: Determine the exact Mayr nucleophilicity parameter ( N ) by measuring the reaction rate with reference benzhydrylium ions. Causality: Standard benchtop techniques are too slow to capture sulfinate reactivity. Stopped-flow spectrophotometry allows for millisecond-resolution tracking of the electrophile's consumption.

Step-by-Step Methodology:

  • Solvent Preparation: Purify and degas anhydrous DMSO. Causality: DMSO is chosen because it strongly solvates cations while leaving the sulfinate anion naked and highly reactive.

  • Reagent Preparation: Prepare a 0.05 mM solution of the reference benzhydrylium tetrafluoroborate (Electrophile) and a series of sulfinate solutions (Nucleophile) ranging from 0.5 mM to 5.0 mM.

  • System Priming: Load the solutions into the stopped-flow syringes and thermostat to exactly 20.0 °C.

  • Rapid Mixing & Measurement: Trigger the pneumatic ram to mix the solutions in a 1:1 ratio. Monitor the decay of the benzhydrylium ion's absorbance at its specific λmax​ (e.g., 445 nm).

  • Self-Validation Check (Pseudo-First-Order): Because the nucleophile is in >10-fold excess, the reaction must follow pseudo-first-order kinetics. The software will fit the decay to an exponential curve ( At​=A0​e−kobs​t ). Validation rule: If the R2 of the exponential fit is < 0.995, the system flags the data as invalid, indicating a competing side reaction (e.g., Boc-deprotection or pyridine oxidation).

  • Parameter Extraction: Plot kobs​ versus sulfinate concentration to find the second-order rate constant ( k2​ ). Use the Mayr equation log(k2​)=s(N+E) to calculate N .

KineticWorkflow Step1 Solution Prep [Nu] >> [E⁺] Step2 Stopped-Flow Rapid Mixing Step1->Step2 Step3 UV-Vis Absorbance Decay Step2->Step3 Step4 Kinetic Fit k_obs = k₂[Nu] Step3->Step4 Step5 Mayr Plot log(k₂) = s(N+E) Step4->Step5

Self-validating stopped-flow spectrophotometry workflow for determining Mayr nucleophilicity.

Protocol B: Preparative Regioselective Alkylation

Objective: Assess the thermodynamic S-alkylation yield in a standard synthetic scenario. Causality: Kinetic data does not always translate to synthetic utility. This protocol tests the compounds' performance in forming stable sulfones using a standard alkyl halide.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask, dissolve 1.0 mmol of the sulfinic acid (Phenyl or Pyridine derivative) in 5 mL of DMF.

  • Base Addition: Add 1.2 mmol of Potassium Carbonate (K₂CO₃). Stir for 15 minutes to generate the sulfinate anion.

  • Electrophile Addition: Add 1.1 mmol of Benzyl Bromide dropwise. Stir at 60 °C for 4 hours.

  • Quench & Extract: Dilute with water and extract 3x with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check (qNMR Mass Balance): Dissolve the crude mixture in CDCl₃ containing exactly 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard. Acquire a quantitative ¹H-NMR spectrum. Validation rule: Calculate the absolute moles of the S-alkylated product (sulfone) and the O-alkylated product (sulfinic ester). The sum of these products plus any unreacted starting material must equal 1.0 mmol (± 5%). If the mass balance fails, it proves the sulfinate degraded (e.g., oxidized to a sulfonate) rather than acting as a nucleophile.

References

  • NextSDS. "5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid - Chemical Substance Information." NextSDS, [Link]

  • Minegishi, S., et al. "Nucleophilicity and nucleofugality of phenylsulfinate (PhSO2-): a key to understanding its ambident reactivity." Journal of the American Chemical Society, 2010. [Link]

  • Wikipedia Contributors. "Phenylsulfinic acid." Wikipedia, [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic Acid

Core Directive: A Proactive Approach to Safety and Compliance The proper disposal of any chemical reagent is a critical component of laboratory safety and environmental stewardship. For a compound like 5-{[(tert-butoxy)c...

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Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: A Proactive Approach to Safety and Compliance

The proper disposal of any chemical reagent is a critical component of laboratory safety and environmental stewardship. For a compound like 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid, which combines several reactive functional groups, a well-defined disposal protocol is not just a regulatory requirement but a cornerstone of responsible research. This guide provides a comprehensive framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the chemical reasoning behind each procedural step. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, ensuring compliance with federal, state, and local regulations. All procedures should be conducted in accordance with your institution's Chemical Hygiene Plan and under the guidance of your Environmental Health & Safety (EHS) department.[1][2][3][4]

Hazard Identification and Risk Assessment

ComponentAssociated HazardsDisposal Considerations
Pyridine Core Toxic, flammable, and classified as a hazardous waste.[5][6][7] Pyridine exposure can cause irritation, and chronic exposure may lead to liver, kidney, and nervous system damage.[8]Waste containing pyridine derivatives must be treated as hazardous.[5][7] It should never be disposed of down the drain.[6] The primary disposal method is often high-temperature incineration by a licensed waste disposal facility.[5]
Sulfinic Acid Group Acidic. Sulfinic acids can be thermally and oxidatively unstable. They may disproportionate to form sulfonic acids and other sulfur-containing compounds.The acidic nature requires careful segregation from bases to prevent exothermic reactions. The potential for decomposition necessitates storage in a cool, dry place away from oxidizing agents. Neutralization may be considered as a pre-treatment step, but must be performed with caution.
Boc-Protected Amine The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[9][10][11] Treatment with acid will cause it to decompose, releasing isobutylene (a flammable gas) and carbon dioxide.Mixing this compound with acidic waste streams must be avoided to prevent uncontrolled gas evolution and pressure buildup in waste containers. Any neutralization procedure must account for this potential reaction.

Personnel Protection and Engineering Controls

Given the compound's hazardous profile, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are required at all times.[7]

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[7]

    • Body Protection: A flame-retardant lab coat must be worn to protect skin and clothing.

  • Engineering Controls:

    • All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential release of vapors or gases.[6][12]

    • Ensure an eyewash station and safety shower are readily accessible.[13]

Step-by-Step Disposal Protocol

This protocol outlines the primary method for disposing of 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid waste. The guiding principle is to treat the material as a hazardous chemical waste and transfer it to a licensed professional disposal service.

Step 1: Waste Segregation and Collection
  • Identify the Waste Stream: Designate a specific hazardous waste container for 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid and any materials contaminated with it (e.g., pipette tips, weighing papers, contaminated gloves).

  • Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure, sealable lid.[12][14][15] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Avoid Mixing Waste: Do not mix this waste with other chemical waste streams, especially strong acids (which will cause decomposition of the Boc group) or strong bases (which could react exothermically with the sulfinic acid).[1][12]

Step 2: Labeling and Storage
  • Proper Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE ".[7][14]

  • List Contents: The label must include the full chemical name: "5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid " and list any solvents or other chemicals present in the container with their approximate percentages.[14][16] Do not use abbreviations.[14]

  • Date of Accumulation: Mark the date when the first drop of waste is added to the container.

  • Secure Storage: Store the sealed container in a designated satellite accumulation area (SAA).[12][14] This area should be at or near the point of generation and under the control of laboratory personnel.[14] The container must be kept in secondary containment to prevent spills.

  • Storage Conditions: The storage area must be cool, dry, well-ventilated, and away from sources of ignition, heat, and direct sunlight.[7][15]

Step 3: Arranging for Professional Disposal
  • Contact EHS: Once the container is nearly full (around 90% capacity), contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[12][14][17]

  • Provide Information: Be prepared to provide the full chemical name and any other relevant information from your waste label to the disposal service.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the area.[7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the proper height.[6]

  • Assess the Spill: For small spills manageable by laboratory personnel, proceed with the following steps. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[6][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbed Material: Carefully scoop the absorbed material and spilled solid into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department as per your institutional policy.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid.

G Disposal Workflow for 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic Acid start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always Start with Safety assess Assess Waste (Solid, Liquid, Contaminated Material) segregate Segregate Waste into a Compatible, Labeled Container assess->segregate ppe->assess labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Name & % Composition Accumulation Date segregate->labeling storage Store Sealed Container in Designated Satellite Accumulation Area (Cool, Dry, Ventilated) labeling->storage spill_check Spill Occurs? storage->spill_check full_check Container >90% Full? storage->full_check spill_protocol Follow Spill Management Protocol (Evacuate, Contain, Clean, Report) spill_check->spill_protocol Yes spill_check->full_check No collect_spill Collect Spill Debris into Hazardous Waste Container spill_protocol->collect_spill collect_spill->storage full_check->assess No, Continue Use contact_ehs Contact EHS or Licensed Waste Disposal Service for Pickup full_check->contact_ehs Yes end Waste Safely Managed for Final Disposal contact_ehs->end

Caption: Disposal workflow for 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid.

References

  • Toxicological Profile for Pyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. (n.d.). National Park Service. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 5-((tert-Butoxycarbonyl)amino)pyridine-2-sulfonic acid. (n.d.). Chemsrc. Retrieved from [Link]

  • Sulfic acid disposal!! (2023, April 5). Reddit. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Chemcia Scientific. Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Peptides. Retrieved from [Link]

  • BOC Protection and Deprotection. (2026, February 8). J&K Scientific LLC. Retrieved from [Link]

  • 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • 5-{[(Tert-butoxy)carbonyl]amino}pyrimidine-2-carboxylic acid. (2026, March 7). PubChem. Retrieved from [Link]

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